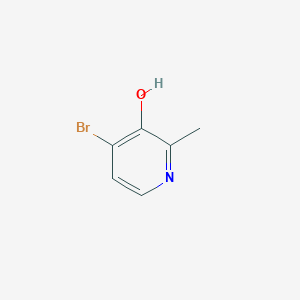![molecular formula C12H16O2 B11904766 2-[(1,2,3,4-Tetrahydronaphthalen-1-yl)oxy]ethan-1-ol CAS No. 662139-08-4](/img/structure/B11904766.png)
2-[(1,2,3,4-Tetrahydronaphthalen-1-yl)oxy]ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((1,2,3,4-Tetrahydronaphthalen-1-yl)oxy)ethanol is an organic compound with the molecular formula C12H16O2 It is a derivative of naphthalene, where the naphthalene ring is partially hydrogenated and substituted with an ethoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1,2,3,4-Tetrahydronaphthalen-1-yl)oxy)ethanol typically involves the reaction of 1,2,3,4-tetrahydronaphthalene with ethylene oxide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-((1,2,3,4-Tetrahydronaphthalen-1-yl)oxy)ethanol can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the same basic reaction but is optimized for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-((1,2,3,4-Tetrahydronaphthalen-1-yl)oxy)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides (Cl-, Br-) or amines (NH2-) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-((1,2,3,4-Tetrahydronaphthalen-1-yl)oxy)acetone.
Reduction: Formation of 2-((1,2,3,4-Tetrahydronaphthalen-1-yl)oxy)ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-((1,2,3,4-Tetrahydronaphthalen-1-yl)oxy)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological systems.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Used in the production of specialty chemicals and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-((1,2,3,4-Tetrahydronaphthalen-1-yl)oxy)ethanol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(1,2,3,4-Tetrahydronaphthalen-6-yl)acetic acid
- (6-Methoxy-1,2,3,4-tetrahydro-1-naphthalenyl)acetic acid
- N-(1,2,3,4-Tetrahydronaphthalen-1-yl)acetamide
Uniqueness
2-((1,2,3,4-Tetrahydronaphthalen-1-yl)oxy)ethanol is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with biological systems in distinct ways
Propriétés
Numéro CAS |
662139-08-4 |
|---|---|
Formule moléculaire |
C12H16O2 |
Poids moléculaire |
192.25 g/mol |
Nom IUPAC |
2-(1,2,3,4-tetrahydronaphthalen-1-yloxy)ethanol |
InChI |
InChI=1S/C12H16O2/c13-8-9-14-12-7-3-5-10-4-1-2-6-11(10)12/h1-2,4,6,12-13H,3,5,7-9H2 |
Clé InChI |
ZFWHXSWANXWSPW-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C2=CC=CC=C2C1)OCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



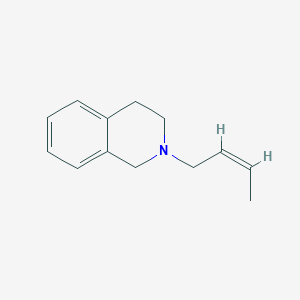

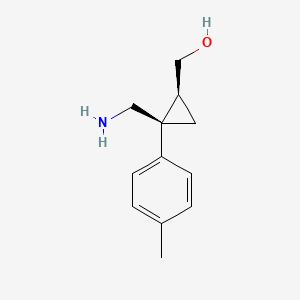

![6-(Aminomethyl)benzo[b]thiophene 1,1-dioxide](/img/structure/B11904725.png)
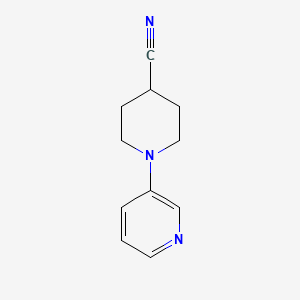
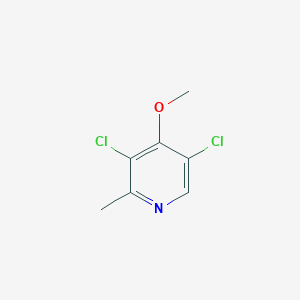
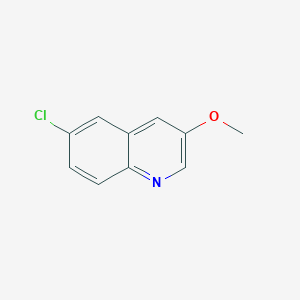
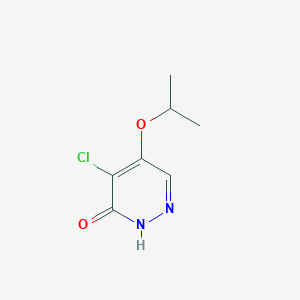
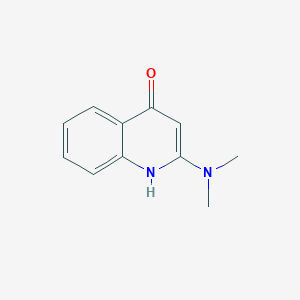
![5-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11904761.png)
![6,7,8,9-Tetrahydropyrazolo[3,4-d]pyrido[1,2-a]pyrimidin-4(1H)-one](/img/structure/B11904762.png)
